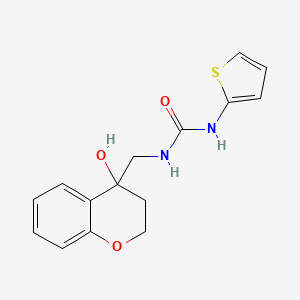

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea

描述

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by two distinct pharmacophores: a 4-hydroxychroman moiety and a thiophen-2-yl group. Chroman derivatives are known for their antioxidant and anti-inflammatory properties, while thiophene-containing compounds often exhibit antimicrobial and anticancer activities .

属性

IUPAC Name |

1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-14(17-13-6-3-9-21-13)16-10-15(19)7-8-20-12-5-2-1-4-11(12)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSXDTUQVMEAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It combines a chroman moiety, which is known for its stability and reactivity, with a thiophene ring that contributes to its electronic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

- IUPAC Name : 1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The urea moiety is particularly significant as it can form hydrogen bonds with target proteins, influencing their activity. This interaction is crucial in the design of inhibitors for various enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other diseases by mimicking natural substrates.

- Receptor Modulation : The thiophene ring may facilitate binding to receptor sites, altering signaling pathways related to cell growth and proliferation.

Biological Activities

Research has indicated several biological activities associated with compounds similar to this compound:

| Activity Type | Description |

|---|---|

| Antioxidant | Potential to scavenge free radicals, reducing oxidative stress. |

| Antimicrobial | Inhibition of bacterial growth, suggesting utility in treating infections. |

| Anticancer | Induction of apoptosis in cancer cells through targeted mechanisms. |

Case Study 1: Anticancer Activity

A study explored the anticancer properties of urea derivatives, including those similar to our compound. It was found that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis through the activation of caspase pathways. The structural similarity of this compound suggests it may have similar effects .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of chroman derivatives. Results indicated that compounds with chroman structures displayed significant inhibition against various bacterial strains, supporting the hypothesis that this compound could also possess similar antimicrobial properties .

相似化合物的比较

Key Observations :

- Thiophene Integration : Thiophen-2-yl groups enhance π-π stacking and hydrophobic interactions, improving binding to biological targets .

- Substituent Impact : Electron-withdrawing groups (e.g., -CN in TTU6) correlate with higher melting points and stability, while bulky groups (e.g., adamantyl in compound 40) may reduce solubility but improve target affinity .

Key Observations :

- Efficiency : One-step syntheses (e.g., triphosgene-mediated carbonylation) achieve higher yields (~72%) compared to multi-step protocols .

- Challenges : Bulky substituents (e.g., adamantyl) or steric hindrance in chroman derivatives may necessitate optimized coupling agents or elevated temperatures .

Key Observations :

- Structure-Activity Relationship (SAR) : Meta-substituted aryl groups (e.g., 3-trifluoromethyl in ) enhance potency, while para-methoxy groups (e.g., 5f in ) improve solubility .

Physicochemical Properties

Melting points and solubility trends from analogues:

| Compound | Melting Point (°C) | Solubility Trends | Reference |

|---|---|---|---|

| TTU6 | 199–201 | Low in water; soluble in DMSO | |

| 5h | 217–219 | Moderate in polar aprotic solvents | |

| 40 | 211–213 | Poor aqueous solubility |

Key Observations :

- Thermal Stability : High melting points (>200°C) are common in crystalline urea derivatives due to hydrogen-bonding networks .

常见问题

Q. Basic Research Focus

- 1H/13C NMR : Confirm hydrogen environments (e.g., urea NH protons at δ 8.5–9.5 ppm) and aromatic thiophene/chroman signals .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, particularly for the chroman hydroxyl and thiophene sulfur interactions . For challenging crystals, vapor diffusion methods in DMF/water mixtures may improve crystal growth .

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites, such as the urea carbonyl or thiophene ring . Solvation models (e.g., PCM) simulate polarity effects on charge distribution, aiding in understanding interactions with biological targets . For example, electron-deficient thiophene moieties may enhance electrophilic reactivity in kinase inhibition .

What in vitro assays are suitable for evaluating the anti-tuberculosis or anticancer potential of this compound?

Q. Advanced Research Focus

- Anti-TB Activity : Use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control. IC50 values <10 μM suggest promising activity .

- Anticancer Screening : NCI-60 cell line panels or kinase inhibition assays (e.g., EGFR or VEGFR2) assess selectivity. Urea derivatives often target ATP-binding pockets; competitive binding assays with fluorescent ATP analogs (e.g., ADP-Glo™) quantify inhibition .

How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Q. Advanced Research Focus

- Thiophene Modifications : Introduce electron-withdrawing groups (e.g., Cl or NO2) at the thiophene 5-position to boost electrophilicity and target binding .

- Chroman Substituents : Replace the 4-hydroxyl group with methoxy or fluorine to improve metabolic stability .

- Urea Linker : Replace the urea with thiourea or amide groups to compare hydrogen-bonding efficiency .

What strategies address poor aqueous solubility during formulation studies?

Q. Advanced Research Focus

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility for in vivo administration .

- Salt Formation : React the urea NH with HCl or sodium bicarbonate to form water-soluble salts .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (70–150 nm) for sustained release .

How do researchers evaluate metabolic stability in hepatic microsomes?

Advanced Research Focus

Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. LC-MS/MS monitors parent compound depletion over 60 minutes. Half-life (t1/2) >30 minutes indicates favorable stability. Major metabolites (e.g., hydroxylated chroman or thiophene-S-oxide) are identified via Q-TOF mass spectrometry .

What mechanistic studies elucidate the compound’s mode of action in kinase inhibition?

Q. Advanced Research Focus

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., EGFR) over 100 ns trajectories to analyze hydrogen bonds with urea NH and π-π stacking with thiophene .

- Cellular Apoptosis Assays : Western blotting for caspase-3/7 activation confirms programmed cell death pathways .

What analytical methods ensure batch-to-batch consistency in purity assessment?

Q. Basic Research Focus

- HPLC : Use a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 min). Retention time reproducibility (±0.2 min) and peak area ≥98% confirm consistency .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values ensures stoichiometric purity .

How can researchers resolve challenges in crystallizing this compound for X-ray studies?

Q. Advanced Research Focus

- Solvent Screening : Test mixed solvents (e.g., DCM/methanol or acetone/hexane) via slow evaporation.

- Additive Screening : Introduce iodine or silver nitrate to stabilize π-π interactions .

- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts. SHELXD (for phase problem resolution) and Olex2 for structure refinement are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。